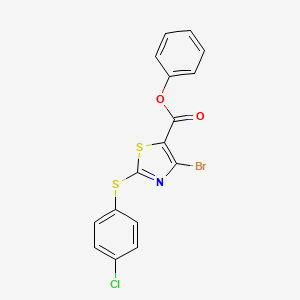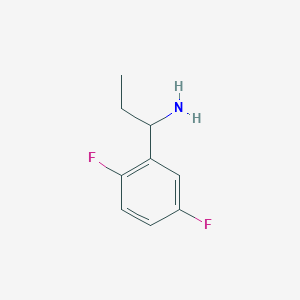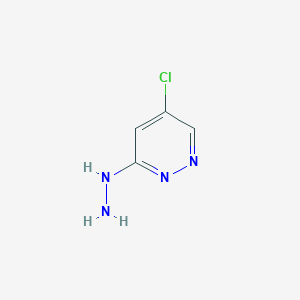
5-Chloro-3-hydrazinylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-hydrazinylpyridazine is a chemical compound with the molecular formula C4H5ClN4. It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the 5-position and a hydrazinyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-3-hydrazinylpyridazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridazines or their N-oxides by reaction with hydrazine hydrate . This method typically involves the reaction of a halopyridazine with hydrazine hydrate under controlled conditions to yield the desired hydrazinyl derivative.
Industrial Production Methods
The industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyridazines .
Scientific Research Applications
5-Chloro-3-hydrazinylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 5-Chloro-3-hydrazinylpyridazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-hydrazinopyridazine: Similar in structure but with the chlorine and hydrazinyl groups at different positions.
5-Chloro-2,3-difluoropyridine: Contains additional fluorine atoms, leading to different chemical properties.
Uniqueness
5-Chloro-3-hydrazinylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5ClN4 |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
(5-chloropyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C4H5ClN4/c5-3-1-4(8-6)9-7-2-3/h1-2H,6H2,(H,8,9) |
InChI Key |
LCXAETCUHXNRDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzenesulfonyl)-6-bromo-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13007803.png)
![8-Chloro-5,6-dihydrobenzo[f]pyrido[2,3-b][1,4]oxazepine](/img/structure/B13007807.png)
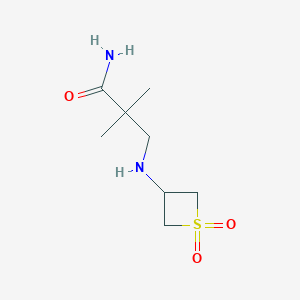
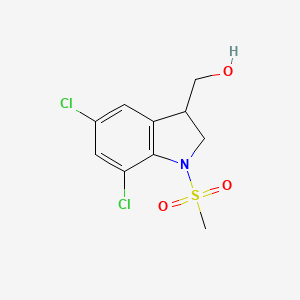
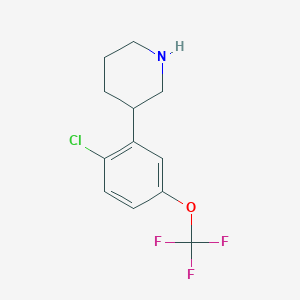
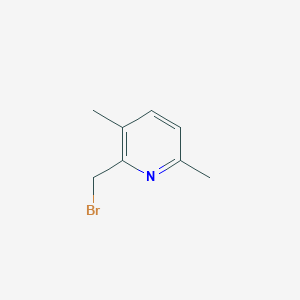
![7-Chloro-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13007845.png)
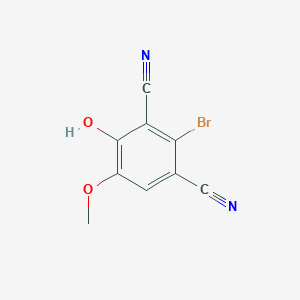
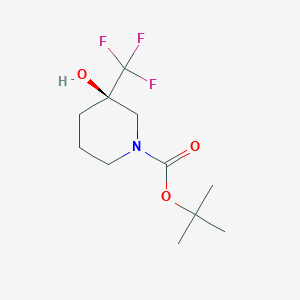
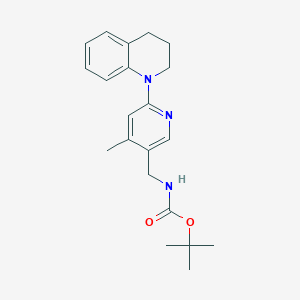
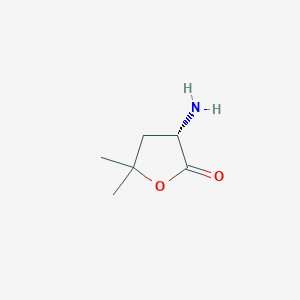
![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13007872.png)
